molecular formula C17H18N6O3S2 B2865418 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide CAS No. 887346-92-1

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2865418
CAS No.: 887346-92-1
M. Wt: 418.49
InChI Key: VKLCXEMCCFRRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide features a propanamide backbone with two key substituents:

  • A 1-(2-methylphenyl)-1H-tetrazol-5-yl group linked via a sulfanyl bridge.
  • An N-(4-sulfamoylphenyl) group.

The sulfamoyl group (-SO₂NH₂) contributes to hydrogen bonding, which may influence solubility and target binding interactions.

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S2/c1-11-5-3-4-6-15(11)23-17(20-21-22-23)27-12(2)16(24)19-13-7-9-14(10-8-13)28(18,25)26/h3-10,12H,1-2H3,(H,19,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLCXEMCCFRRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which is achieved through the cycloaddition reaction of an azide with a nitrile. The sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the sulfonamide group is added through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzyme activity. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme function. These interactions disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of the target compound and its analogs:

Compound Name / ID Tetrazole Substituent Amide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-methylphenyl 4-sulfamoylphenyl N/A Polar sulfamoyl group enhances solubility and hydrogen bonding potential
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (BG01453, ) 2,4-dimethylphenyl 1,3-thiazol-2-yl 360.4571 Thiazole ring increases lipophilicity; dimethylphenyl may hinder steric access
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () 4-methoxyphenyl 4-fluorophenyl 341.340 Fluorine improves metabolic stability; methoxy group modulates electron density
N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(tetrazol-5-yl)propanamide () 2-ethylphenyl 4-hydroxy-3-methoxyphenyl N/A Hydroxy group acts as a strong H-bond donor; ethyl group enhances hydrophobicity

Key Comparative Insights

Bioisosteric Effects :

  • The tetrazole ring in the target compound and analogs replaces carboxyl groups, mimicking their electronic properties while resisting metabolic degradation. This is critical in drug design for improving pharmacokinetics .

Impact of Substituents: Sulfamoyl vs. Fluorine and Methoxy Groups (): Fluorine’s electronegativity and methoxy’s electron-donating effects may fine-tune binding interactions, as seen in kinase inhibitors and antimicrobial agents . Hydroxy and Ethyl Groups (): The hydroxy group introduces polarity and H-bond donor capacity, while the ethyl group increases hydrophobicity, affecting membrane permeability .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in (e.g., cyclization for tetrazole formation and sulfanyl coupling). In contrast, BG01453 may require thiazole-specific steps like Hantzsch synthesis .

Biological Activity

The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide , often referred to as a tetrazole derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O3SC_{18}H_{19}N_5O_3S, with a molecular weight of approximately 373.49 g/mol. The structure features a tetrazole ring, which is known for its pharmacological significance due to the nitrogen atoms that can participate in various biological interactions.

Biological Activities

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. A study comparing various tetrazole compounds indicated that those containing sulfanyl groups, like our compound of interest, demonstrated enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Tetrazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) were reported as low as 6.2 μM against colon carcinoma HCT-116 cells . The presence of the sulfonamide moiety enhances the compound's ability to interact with specific cancer-related targets.

Nephroprotective Effects

Another area of interest is the nephroprotective effect observed in animal models treated with cisplatin, a common chemotherapeutic agent known for its nephrotoxicity. The compound has been shown to mitigate cisplatin-induced renal damage by reducing markers such as blood urea nitrogen and plasma creatinine levels . This suggests a potential dual role in cancer therapy where it could protect healthy tissues while allowing effective tumor suppression.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized tetrazole derivatives, our compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showing promising antimicrobial activity .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer activity was conducted using human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Research Findings Summary

Biological Activity Effect Observed IC50 / MIC Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC: 16 µg/mL (S. aureus), 32 µg/mL (E. coli)
AnticancerInhibits growth of HCT-116 cellsIC50: 6.2 µM
NephroprotectiveReduces nephrotoxicity from cisplatinSignificant reduction in blood urea nitrogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.